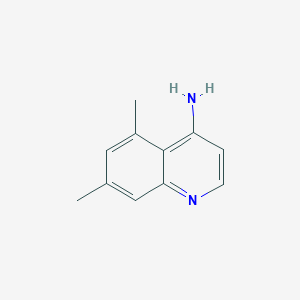

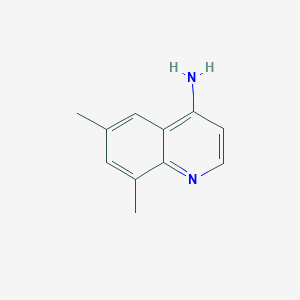

![molecular formula C14H16ClNO B1285114 2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride CAS No. 1051368-98-9](/img/structure/B1285114.png)

2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

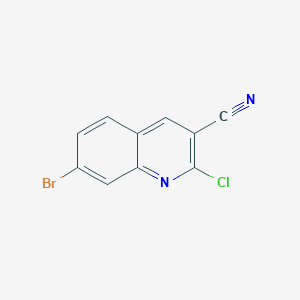

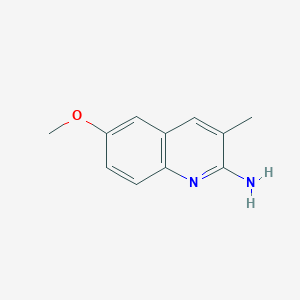

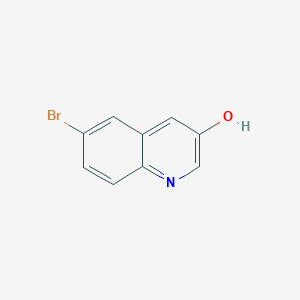

2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride, also known as 2-BEHCl, is an organic compound that has been studied for its potential therapeutic applications. It is synthesized from the reaction of 4-hydroxybenzylamine and 1,1-biphenyl-4-carboxylic acid chloride. 2-BEHCl is a white crystalline powder that is soluble in water and ethanol. It has a melting point of 132-134°C and a molecular weight of 239.71 g/mol.

Mécanisme D'action

Target of Action

Similar compounds, such as primary amines, are known to react with aldehydes and ketones .

Mode of Action

The compound 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride, being an amine, can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . The formation of these imine compounds involves several steps :

Biochemical Pathways

The formation of imine compounds from the reaction of amines with aldehydes and ketones is a part of various biochemical pathways . These imine compounds can be hydrolyzed back to the corresponding primary amine under acidic conditions .

Pharmacokinetics

For instance, amines can be synthesized by alkylation of ammonia .

Result of Action

The result of the action of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride is the formation of imine compounds, also known as Schiff bases . These compounds are formed through a series of reactions involving nucleophilic attack, proton transfer, protonation of OH, removal of water, and deprotonation .

Action Environment

The environment plays a crucial role in the action of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride. The reaction of amines with aldehydes and ketones to form imine compounds is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Safety and Hazards

Ethylamine, a related compound, is classified as a flammable gas and a gas under pressure. It is harmful if inhaled and may cause respiratory irritation . It is also slightly hazardous in case of skin contact, ingestion, and inhalation . Similar safety measures should be taken when handling “2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride”.

Propriétés

IUPAC Name |

2-(4-phenylphenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKZZTLIJSBIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.